7-Hydrazinylquinoline

Vue d'ensemble

Description

7-Hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Applications De Recherche Scientifique

7-Hydrazinylquinoline has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: The compound has shown potential as an antibacterial, antifungal, and antitubercular agent. It is also being investigated for its anticancer properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mécanisme D'action

Target of Action

7-Hydrazinylquinoline primarily targets Mycobacterium tuberculosis DNA gyrase . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy . It also targets Schistosoma mansoni’s cathepsin B1 enzyme (SmCB1) , which plays a crucial role in hemoglobin degradation within the worm’s gut and its nutrition processes .

Mode of Action

This compound interacts with its targets by inhibiting their function. For instance, it inhibits the DNA gyrase in Mycobacterium tuberculosis, thereby disrupting the bacteria’s DNA replication process . Similarly, it inhibits the SmCB1 enzyme in Schistosoma mansoni, affecting the worm’s nutrition processes .

Biochemical Pathways

Given its inhibitory action on dna gyrase and smcb1, it can be inferred that it affects the dna replication process in mycobacterium tuberculosis and the hemoglobin degradation pathway in schistosoma mansoni .

Pharmacokinetics

A study has reported the prediction of the pharmacokinetic properties of some quinoline compounds using qikprop software

Result of Action

The inhibition of DNA gyrase by this compound results in the disruption of DNA replication in Mycobacterium tuberculosis, leading to the death of the bacteria . Similarly, the inhibition of SmCB1 in Schistosoma mansoni disrupts the worm’s nutrition processes, potentially leading to its death .

Analyse Biochimique

Biochemical Properties

Quinoline, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The process is as follows:

Starting Materials: 4,7-dichloroquinoline and hydrazine hydrate.

Reaction Conditions: The reaction is carried out in absolute ethanol as a solvent. Hydrazine hydrate is added dropwise to a solution of 4,7-dichloroquinoline in ethanol.

Reflux: The mixture is refluxed for 2-3 hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydrazinylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydrazinyl group to form amines or other reduced products.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of hydrazones and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like aldehydes and ketones are used in the presence of acidic or basic catalysts to form hydrazones.

Major Products:

Oxidation Products: Quinoline derivatives with various functional groups.

Reduction Products: Amines and other reduced compounds.

Substitution Products: Hydrazones and other substituted quinoline derivatives

Comparaison Avec Des Composés Similaires

7-Chloro-4-hydrazinylquinoline: Similar in structure but with a chlorine atom at the 7-position.

Quinoline: The parent compound with a simpler structure.

Hydrazinylquinoline Derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness: 7-Hydrazinylquinoline is unique due to its specific hydrazinyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of bioactive molecules and in medicinal chemistry research .

Activité Biologique

7-Hydrazinylquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

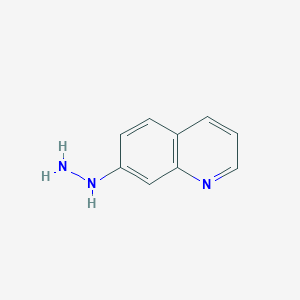

This compound (C₉H₉N₃) is a derivative of quinoline, characterized by the presence of a hydrazine functional group at the 7-position. Its structural formula is depicted as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a candidate for further investigation in drug development.

Target Enzymes:

this compound primarily targets:

- Mycobacterium tuberculosis DNA gyrase : Inhibition of this enzyme disrupts DNA replication in Mycobacterium tuberculosis, leading to bacterial cell death.

- Schistosoma mansoni’s cathepsin B1 enzyme (SmCB1) : This interaction affects the hemoglobin degradation pathway in the parasite, offering potential as an anthelmintic agent.

Mode of Action:

The compound inhibits its target enzymes through competitive binding, effectively blocking their active sites and preventing normal biochemical processes. This results in:

- Disruption of DNA replication in M. tuberculosis.

- Impairment of nutrient absorption in S. mansoni, which is critical for its survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study reported that it shows potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were notably low, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Activity

This compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit IC₅₀ values in the submicromolar range, suggesting potent anticancer activity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.688 |

| HCT-116 (Colon Cancer) | 0.720 |

| HeLa (Cervical Cancer) | 1.200 |

These results indicate that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells.

Study on Antitubercular Activity

A recent study focused on the antitubercular activity of this compound analogs. The results showed that compounds with specific substitutions at the quinoline ring displayed enhanced activity against M. tuberculosis. The most effective compound led to a reduction in bacterial load by over 90% in infected macrophages.

Schistosomicidal Activity

In another investigation, the schistosomicidal effects of various hydrazinylquinoline derivatives were assessed using Schistosoma mansoni worms. Among the tested compounds, one derivative achieved complete mortality at a concentration of 25 µM within 72 hours, highlighting its potential as a new therapeutic agent against schistosomiasis.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that derivatives of this compound possess favorable absorption and distribution characteristics. Preliminary toxicity assessments using Caenorhabditis elegans as a model organism indicated no significant adverse effects at therapeutic concentrations, suggesting a promising safety profile for further development.

Propriétés

IUPAC Name |

quinolin-7-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGSIFNFGXGLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)NN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.